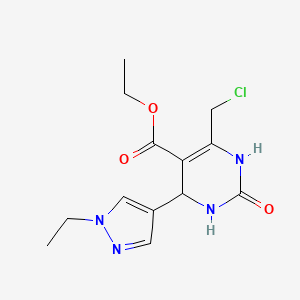

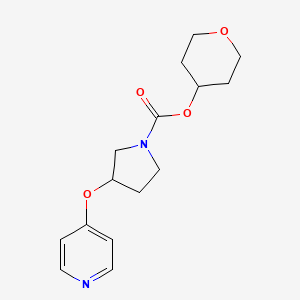

2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compounds I found are "2-(2H-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine" and "2-(2H-1,3-benzodioxol-4-yl)propan-1-ol" . These compounds contain a 1,3-benzodioxol-4-yl group similar to the one in your query.

Molecular Structure Analysis

The molecular structure of “2-(2H-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine” contains a total of 30 bonds. There are 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 2 ethers (aromatic) .Scientific Research Applications

Applications in Cardiovascular Research

- Synthesis and Cardiovascular Evaluation: The compound 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, related to 2-(2H-1,3-benzodioxol-4-yl)-1H-imidazole, were synthesized and evaluated for their potential cardiovascular effects, particularly as antihypertensive agents. This research indicated that certain compounds in this series, particularly compound 4h, showed significant activity in reducing mean arterial blood pressure and heart rate in hypertensive rats, hinting at their potential use in cardiovascular disease management (Touzeau et al., 2003).

Applications in Anticancer Research

Anticancer Properties and ADMET Prediction

A series of bis-benzimidazole compounds, structurally related to this compound, were designed and synthesized, showing notable anticancer activity. Particularly, two compounds emerged as lead compounds due to their high drug scores. These findings underline the compound's potential in anticancer drug development, with a focus on designing effective and safer molecules (Rashid, 2020).

Synthesis and Anticancer Activity of Benzimidazoles

Another study synthesized new 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones, showing significant to good anticancer activity. One compound, in particular, demonstrated significant growth inhibition activity, suggesting its potential as a lead compound in cancer treatment (Rashid et al., 2012).

Applications in Antimicrobial and Antitubercular Research

Antimicrobial and Antitubercular Agents

A study synthesized 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives and evaluated their antibacterial and antitubercular activities. The study found that compounds with electronegative substituents were promising antimicrobials and antimycobacterials, with activity exceeding that of known drugs like rifampin, indicating their potential in treating bacterial infections and tuberculosis (Jadhav et al., 2009).

Antimicrobial Activity of Novel Compounds

Synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluation of their antibacterial and antifungal activities indicated significant bioactivity against various pathogens. The synthesized compounds displayed promising activity comparable to standard drugs, highlighting their potential in antimicrobial therapy (Reddy et al., 2010).

Applications in Material Sciences

Microporous Solid Materials

Research involving 1,4-bis(imidazole-1-ylmethyl)benzene led to the synthesis of a complex that forms an open three-dimensional framework with specific channels. The structure indicated the potential of this complex as a functional microporous solid material, possibly applicable in gas storage or separation (Zhao et al., 2002).

Corrosion Inhibition in Mild Steel

Research on imidazole derivatives revealed their potential as corrosion inhibitors for mild steel in acidic solutions. The compounds demonstrated strong adsorption, significant corrosion inhibition efficiency, and followed the Langmuir adsorption model. This indicates their potential application in protecting metal surfaces from corrosion (Prashanth et al., 2021).

Properties

IUPAC Name |

2-(1,3-benzodioxol-4-yl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-2-7(10-11-4-5-12-10)9-8(3-1)13-6-14-9/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVLHFCWEZXEBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C3=NC=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)

![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)

![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)